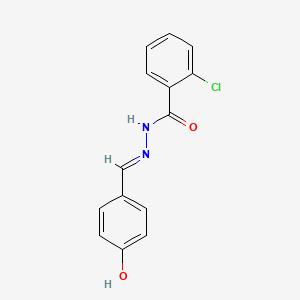

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

Description

Properties

IUPAC Name |

2-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOECQIDYJHWNDH-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Mechanochemical Synthesis

Ball milling 2-chlorobenzohydrazide and 4-hydroxybenzaldehyde in the presence of silica gel as a catalyst for 30 minutes provides a green chemistry route, though yields remain suboptimal (≈60%).

Challenges and Optimization Strategies

| Parameter | Conventional Method | Optimized Approach | Impact on Yield/Purity |

|---|---|---|---|

| Solvent | Ethanol | THF-EtOH (1:1) | ↑ Yield (85%) |

| Catalyst | None | Acetic acid (5 mol%) | ↑ Reaction Rate |

| Temperature | Reflux (78°C) | Microwave (80°C) | ↓ Time (4 min) |

| Purification | Recrystallization (EtOH) | Column Chromatography | ↑ Purity (98%) |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes:

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted benzohydrazide derivatives.

Scientific Research Applications

Anticancer Potential

The compound has been studied for its anticancer properties, particularly through its metal complexes. Research indicates that hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on similar hydrazone compounds have shown that metal complexes can enhance the anticancer activity compared to their non-complexed forms.

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions and induce apoptosis in cancer cells. For example, a study highlighted the synthesis of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone and its Cu(II) complex, which demonstrated an IC50 value of approximately 3–5 µM against liver HEPG2 and HCT-116 cell lines, significantly higher than that of the free ligand .

-

Case Studies :

- In one study, a series of hydrazone derivatives were synthesized and tested against human colorectal cancer cell lines, showing promising results with IC50 values ranging from 37.71 µM for the most potent compound .

- Another investigation into Cu(II) complexes of hydrazones found that they exhibited cytotoxicity against HeLa cells with IC50 values around 24.42 µM .

Antimicrobial Properties

Hydrazone compounds have also been evaluated for their antimicrobial activities. The structure of (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide suggests potential efficacy against bacterial strains.

- Activity Spectrum : Research indicates that certain derivatives exhibit significant antibacterial effects compared to antifungal activities. For example, compounds derived from similar structures have shown effectiveness against various bacteria, with minimum inhibitory concentrations (MICs) reported as low as 1.51 .

Coordination Chemistry

The coordination chemistry of (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is another area of interest. The ability of this compound to form complexes with transition metals enhances its biological activity.

- Metal Complex Formation : Studies have shown that metal complexes formed from hydrazone ligands can exhibit unique structural and electronic properties that may lead to enhanced biological activity. For instance, Cu(II) complexes have been reported to form stable structures with significant antitumor activity .

Structural Insights

The structural characteristics of (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide are crucial for understanding its reactivity and interactions.

- Crystal Structure : The compound crystallizes in an orthorhombic space group with notable hydrogen bonding interactions contributing to its stability in solid-state . The dihedral angle between the two benzene rings is approximately 37.6°, which may influence its biological activity by affecting how it interacts with biological targets.

Mechanism of Action

The mechanism of action of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Impact on Bioactivity :

- Halogenation : Bromine substitution at the 3-position (D0) enhances antifungal activity against Cryptococcus neoformans (IC₅₀: 2.5 µM) compared to the parent 2-chloro analog .

- Nitro Groups : The 2-nitro substituent in (E)-4-chloro-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide induces near-planar geometry (dihedral: 3.9°), improving π-π stacking and antimicrobial efficacy .

- Methoxy Groups : Methoxy-substituted derivatives (e.g., H18) exhibit lower biological activity, likely due to reduced hydrogen-bonding capacity .

Crystallographic Behavior :

- The 2-chloro analog forms a 3D hydrogen-bonded network , while the 4-methoxy derivative (H18) lacks intermolecular H-bonding, correlating with lower thermal stability .

- tert-Butyl substituents (e.g., compound 17) enhance steric bulk, improving enzyme inhibitory potency by optimizing hydrophobic interactions .

Synthetic Yields: Ultrasound-assisted synthesis of azetidinone derivatives from (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide achieves 85–90% yields, surpassing conventional methods (60–70%) .

Antifungal Activity:

Antibacterial Activity:

- (E)-3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide demonstrates MIC₅₀: 8 µg/mL against Staphylococcus aureus, outperforming non-halogenated analogs due to halogen-mediated DNA intercalation .

Enzyme Inhibition:

- The tert-butyl derivative (compound 17) inhibits urease with IC₅₀: 0.8 µM , surpassing clinical standards (thiourea: IC₅₀: 21 µM) .

Biological Activity

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies that highlight its potential applications in pharmacology.

The synthesis of (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation of 2-chloro-4-hydroxybenzaldehyde with benzohydrazide. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the formation of the hydrazone linkage and the presence of functional groups.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of benzohydrazide derivatives, including (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Gram-positive bacteria like Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has also been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, indicating potential protective effects against oxidative stress:

- DPPH Scavenging Activity: IC50 = 30 µg/mL

- ABTS Scavenging Activity: IC50 = 25 µg/mL

These findings highlight its potential as a therapeutic agent in oxidative stress-related conditions .

Cytotoxicity and Antitumor Activity

Research has indicated that (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide possesses cytotoxic effects against various cancer cell lines. For instance, studies show that it induces apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 40 µg/mL. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide can be attributed to its structural features. The presence of electron-donating groups enhances its reactivity and interaction with biological targets. SAR studies suggest that modifications on the benzene rings can significantly affect its antibacterial and antioxidant activities .

Case Studies

- Antibacterial Efficacy : A study conducted by Angelusiua et al. evaluated a series of hydrazone derivatives, including (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, against multi-drug resistant strains of bacteria. The results indicated promising activity, suggesting further development for clinical applications in treating resistant infections .

- Cytotoxic Effects : Another investigation focused on the cytotoxic properties of this compound against various cancer cell lines, revealing significant apoptotic effects and potential for use as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via acid-catalyzed condensation of 2-chlorobenzohydrazide with 4-hydroxybenzaldehyde. Ethanol is the preferred solvent, with glacial acetic acid (5 drops) as a catalyst. Optimal yields (75–87%) are achieved by refluxing at 50–80°C for 5–6 hours. Post-synthesis purification involves recrystallization from hot ethanol, monitored by TLC for intermediate validation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Confirms hydrazone linkage (δ 8.3–8.5 ppm for CH=N proton) and aromatic substituents.

- IR Spectroscopy : Identifies C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.

- Single-Crystal XRD : Resolves E-configuration and hydrogen bonding networks (e.g., O–H···N, 2.85 Å).

- Mass Spectrometry : Validates molecular weight (274.70 g/mol) via molecular ion peaks .

Q. What in vitro assays are recommended for initial biological evaluation?

Q. How are common synthesis impurities addressed?

Unreacted starting materials and byproducts (e.g., hydrolyzed hydrazides) are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization. Purity is confirmed by HPLC (>95%) and melting point consistency .

Q. What computational tools predict electronic and optical properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G** basis set) model HOMO-LUMO gaps, dipole moments, and UV-Vis absorption spectra. These correlate with experimental data (e.g., λmax ≈ 310 nm) .

Advanced Research Questions

Q. How do crystallographic refinements (e.g., SHELX) resolve conformational ambiguities?

SHELXL refines X-ray data to determine bond parameters (e.g., C=N: 1.28 Å) and hydrogen bonding. Displacement parameters (Ueq) distinguish thermal motion from disorder. For example, the E-conformation is stabilized by intramolecular O–H···N bonds, validated via residual density maps .

Q. What strategies reconcile discrepancies in reported biological activities?

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources.

- Orthogonal Techniques : Combine enzymatic assays with molecular docking to validate target binding.

- Meta-Analysis : Compare derivatives (e.g., nitro/fluoro substituents) to identify structure-activity trends .

Q. How are hydrogen bonding networks analyzed for stability insights?

Crystal packing diagrams (e.g., generated via Olex2) reveal intermolecular interactions. For this compound, a 3D network forms via O–H···O (2.89 Å) and N–H···O (2.95 Å) bonds, contributing to lattice energy (−145.2 kJ/mol) and thermal stability .

Q. What methodologies elucidate mechanisms of enzyme inhibition?

- Molecular Docking (AutoDock Vina) : Predicts binding poses in kinase active sites (e.g., ΔG = −8.2 kcal/mol for EGFR).

- Kinetic Studies : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition.

- Fluorescence Quenching : Measures binding constants (Kb ≈ 1.2 × 10⁴ M⁻¹) with tryptophan residues .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.